molecular formula C6H14N2O B13207940 4-(Ethylamino)butanamide

4-(Ethylamino)butanamide

Cat. No.: B13207940
M. Wt: 130.19 g/mol
InChI Key: HWNFFUJCXVFHGV-UHFFFAOYSA-N
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Description

4-(Ethylamino)butanamide is a secondary amide featuring an ethylamino group (-NHCH₂CH₃) attached to a butanamide backbone. The ethylamino substituent may influence solubility, bioavailability, and reactivity compared to other analogs.

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

4-(ethylamino)butanamide

InChI

InChI=1S/C6H14N2O/c1-2-8-5-3-4-6(7)9/h8H,2-5H2,1H3,(H2,7,9)

InChI Key

HWNFFUJCXVFHGV-UHFFFAOYSA-N

Canonical SMILES

CCNCCCC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Ethylamino)butanamide can be synthesized through several methods. One common approach involves the ammonolysis of 2-butyrate bromine alkyl ester using liquid ammonia. This reaction yields the desired amide after extraction and separation using an organic solvent .

Industrial Production Methods

In industrial settings, the production of 4-(Ethylamino)butanamide typically involves large-scale synthesis using similar methods. The process is optimized for efficiency, cost-effectiveness, and scalability. The use of liquid ammonia and organic solvents ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Ethylamino)butanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Acidic Hydrolysis: Typically involves heating the

Biological Activity

4-(Ethylamino)butanamide, a synthetic organic compound, has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of 4-(Ethylamino)butanamide is C6H14N2OC_6H_{14}N_2O, with a molecular weight of approximately 130.19 g/mol. The compound features an ethylamino group attached to a butanamide backbone, which is crucial for its biological interactions.

4-(Ethylamino)butanamide is believed to exert its biological effects through several mechanisms, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Binding : It can bind to various receptors, modulating their activity and influencing downstream signaling pathways.

Biological Activities

Research indicates that 4-(Ethylamino)butanamide exhibits several notable biological activities:

  • Neuroprotective Effects : Studies suggest that compounds with similar structures may have neuroprotective properties, potentially applicable in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Anti-inflammatory Properties : The compound has shown promise in inhibiting inflammatory cytokines, which could be beneficial in managing inflammatory diseases .

Neuroprotective Studies

A study focusing on the neuroprotective effects of 4-(Ethylamino)butanamide demonstrated its ability to reduce neuronal cell death in models of oxidative stress. The compound was found to modulate pathways associated with apoptosis, indicating its potential as a therapeutic agent for neurodegenerative disorders.

Anti-inflammatory Activity

In vitro studies have shown that 4-(Ethylamino)butanamide significantly reduces the expression of pro-inflammatory cytokines such as IL-1β and TNF-α. These findings suggest that the compound could be effective in treating conditions characterized by chronic inflammation .

Comparative Analysis of Similar Compounds

Compound NameBiological ActivityPotential Applications
4-(Ethylamino)butanamideNeuroprotective, anti-inflammatoryNeurodegenerative diseases, inflammatory disorders
4-(4-Chloro-5-methyl-1H-pyrazol-1-yl)-2-(ethylamino)butanamideNeuroprotectiveAlzheimer's disease treatment
N-[2-(2-methoxyphenoxy)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamideAnti-cancerOncology

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and functional groups of 4-(Ethylamino)butanamide and related compounds:

Compound Name Molecular Formula Functional Groups Key Structural Features
4-(Ethylamino)butanamide C₆H₁₃N₂O Amide, Ethylamino Aliphatic amide with ethylamine side chain
N-(4-Acetylphenyl)butanamide C₁₂H₁₅NO₂ Amide, Acetylphenyl Aromatic acetyl group enhances π-π interactions
1H-Imidazole-1-butanamide, 2-ethyl-α-(ethylamino) C₁₁H₂₀N₄O Amide, Imidazole, Ethylamino Imidazole ring introduces aromaticity and basicity
Ethyl 4-[ethyl(phenyl)amino]butanoate C₁₄H₂₁NO₂ Ester, Ethyl(phenyl)amino Ester group increases hydrolytic susceptibility
4-(Ethylamino)-N-butylamine C₆H₁₆N₂ Primary/Secondary amine Aliphatic diamine with no amide group

Physicochemical Properties

Experimental data from the evidence highlights critical differences in properties:

Compound Name Boiling Point (°C) Density (g/cm³) pKa Key Spectral Data (IR/NMR)
N-(4-Acetylphenyl)butanamide N/A N/A N/A IR: C=O (1680 cm⁻¹), N-H (3300 cm⁻¹)
4-(Ethylamino)-N-butylamine 173.3 (Predicted) 0.829 (Predicted) 10.70 N/A (amine protons likely δ 1.0–3.0 ppm)
Ethyl 4-(3-cyanophenyl)-...butanoate (4a) N/A N/A N/A ¹H NMR: δ 6.8–7.5 (aromatic), δ 4.1 (ester OCH₂)

Key Observations :

  • Amides vs. Esters : Amides (e.g., N-(4-Acetylphenyl)butanamide) exhibit higher stability due to resonance stabilization, whereas esters (e.g., compound 4a ) are prone to hydrolysis.
  • Aromatic vs.

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